

Spectroscopic Characterization of 3-(2-Bromophenoxy)pyridine: A Technical Guide

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Compound of Interest

Compound Name:	3-(2-Bromophenoxy)pyridine
CAS No.:	18085-59-1
Cat. No.:	B3247135

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **3-(2-Bromophenoxy)pyridine**, a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. By analyzing the constituent structural motifs—a 3-substituted pyridine ring and a 2-substituted bromobenzene ring linked by an ether oxygen—we can deduce the expected chemical shifts, vibrational frequencies, and fragmentation patterns. This guide also outlines detailed, field-proven methodologies for the acquisition of these spectra, ensuring a self-validating framework for researchers aiming to synthesize or characterize this compound.

Molecular Structure and Predicted Spectroscopic Overview

The structure of **3-(2-Bromophenoxy)pyridine**, with the systematic numbering used for spectral assignment, is depicted below. The molecule consists of a pyridine ring ether-linked at its 3-position to a brominated phenyl ring at its 2-position. This arrangement of aromatic systems and heteroatoms dictates the electronic environment of each nucleus and bond, giving rise to a unique spectroscopic fingerprint.

Molecular Formula: C₁₁H₈BrNO

Molecular Weight: 250.09 g/mol

IUPAC Name: **3-(2-Bromophenoxy)pyridine**

Predicted Spectroscopic Data Summary:

Technique	Key Predicted Features
¹ H NMR	Complex aromatic region (δ 7.0-8.5 ppm) with distinct multiplets for each proton.
¹³ C NMR	Eleven distinct signals expected, with carbons attached to heteroatoms (O, N, Br) showing characteristic downfield or upfield shifts.
IR Spectroscopy	Characteristic C-O-C stretching, aromatic C-H and C=C stretching, and C-Br stretching vibrations.
Mass Spectrometry	A prominent molecular ion peak with a characteristic M+2 isotope pattern due to the presence of bromine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For **3-(2-Bromophenoxy)pyridine**, both ¹H and ¹³C NMR will provide critical connectivity and environmental information.

Predicted ¹H NMR Spectrum

The ^1H NMR spectrum is anticipated to show eight distinct signals in the aromatic region. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms, the anisotropic effects of the aromatic rings, and the presence of the bromine substituent. The pyridine protons are generally expected at lower field (more deshielded) compared to the phenyl protons, with the protons ortho to the nitrogen being the most deshielded.

Table 1: Predicted ^1H NMR Chemical Shifts (in CDCl_3 , 400 MHz)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Rationale for Prediction
H-2 (Pyridine)	~8.4 - 8.5	Doublet (d)	Ortho to the electron-withdrawing nitrogen atom.
H-6 (Pyridine)	~8.3 - 8.4	Doublet (d)	Ortho to the nitrogen atom.
H-4 (Pyridine)	~7.3 - 7.4	Triplet (t) or Doublet of Doublets (dd)	Influenced by the meta-relationship to nitrogen and the phenoxy group.
H-5 (Pyridine)	~7.2 - 7.3	Triplet (t) or Doublet of Doublets (dd)	Coupled to H-4 and H-6.
H-6' (Phenyl)	~7.6 - 7.7	Doublet of Doublets (dd)	Ortho to the bromine atom, expected to be deshielded.
H-3' (Phenyl)	~7.3 - 7.4	Doublet of Doublets (dd)	Coupled to adjacent protons.
H-4' (Phenyl)	~7.1 - 7.2	Triplet (t) or Doublet of Doublets (dd)	Influenced by the bromine and ether linkage.
H-5' (Phenyl)	~7.0 - 7.1	Triplet (t) or Doublet of Doublets (dd)	Coupled to adjacent protons.

Note: These are estimations based on data from structurally similar compounds such as 3-bromopyridine and substituted phenoxy pyridines. Actual experimental values may vary.[1][2]

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum is expected to display eleven unique signals, corresponding to each carbon atom in the molecule. The chemical shifts are governed by hybridization and the electronic effects of the substituents. Carbons bonded to electronegative atoms (O, N, Br) will exhibit significant shifts.

Table 2: Predicted ^{13}C NMR Chemical Shifts (in CDCl_3 , 100 MHz)

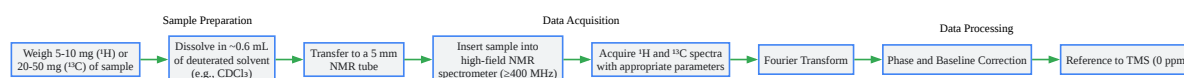
Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale for Prediction
C-3 (Pyridine, C-O)	~155 - 157	Attached to the ether oxygen, highly deshielded.
C-1' (Phenyl, C-O)	~153 - 155	Attached to the ether oxygen.
C-2 (Pyridine)	~148 - 150	Ortho to nitrogen.
C-6 (Pyridine)	~140 - 142	Ortho to nitrogen.
C-4 (Pyridine)	~125 - 127	Para to the ether linkage.
C-5 (Pyridine)	~123 - 125	Meta to nitrogen and the ether linkage.
C-3' (Phenyl)	~133 - 135	Para to the bromine atom.
C-5' (Phenyl)	~128 - 130	
C-4' (Phenyl)	~122 - 124	
C-6' (Phenyl)	~118 - 120	
C-2' (Phenyl, C-Br)	~114 - 116	Directly attached to the electronegative bromine atom (ipso-carbon).

Note: These predictions are based on the principle of substituent additivity and data from related structures.[2][3]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.

Workflow for NMR Analysis



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Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Detailed Parameters:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]
- Sample Preparation: Dissolve 5-10 mg of **3-(2-Bromophenoxy)pyridine** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]
- ¹H NMR Acquisition:
 - Pulse angle: 30-45°
 - Relaxation delay: 1-2 seconds
 - Number of scans: 16-64
- ¹³C NMR Acquisition:

- Proton-decoupled
- Pulse angle: 45-60°
- Relaxation delay: 2-5 seconds
- Number of scans: ≥ 1024 (due to the low natural abundance of ^{13}C)

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

Predicted IR Spectrum

The IR spectrum of **3-(2-Bromophenoxy)pyridine** is expected to be complex in the fingerprint region (below 1500 cm^{-1}) but will show characteristic absorptions for its key structural features.

Table 3: Predicted Major IR Absorption Bands

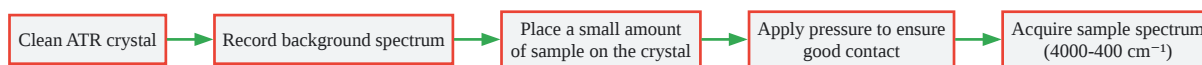
Wavenumber (cm^{-1})	Intensity	Vibrational Assignment
3100 - 3000	Medium	Aromatic C-H stretching
1580 - 1560	Strong	C=C stretching (Pyridine ring)
1480 - 1460	Strong	C=C stretching (Phenyl ring)
1250 - 1200	Strong	Asymmetric C-O-C stretching (Aryl ether)
1100 - 1000	Medium	C-H in-plane bending
750 - 700	Strong	C-Br stretching

Note: These predictions are based on characteristic group frequencies for aromatic ethers, pyridines, and brominated aromatic compounds.^[3]

Experimental Protocol for IR Data Acquisition

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed.

Workflow for FTIR-ATR Analysis



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Caption: Standard procedure for acquiring an FTIR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of **3-(2-Bromophenoxy)pyridine** is expected to show a distinct molecular ion peak. Due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M^+ and $M+2$) of nearly equal intensity.

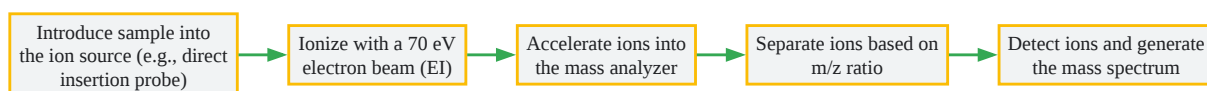
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) and Fragmentations

m/z	Relative Intensity	Assignment	Fragmentation Pathway
251/249	~1:1	[M] ⁺ (Molecular ion)	-
170	Variable	[M - Br] ⁺	Loss of a bromine radical
157/155	Variable	[C ₅ H ₄ BrN] ⁺	Cleavage of the ether bond
94	Variable	[C ₆ H ₅ O] ⁺	Cleavage of the ether bond
78	Variable	[C ₅ H ₄ N] ⁺	Fragmentation of the pyridine moiety

Note: The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral fragments.

Experimental Protocol for Mass Spectrometry Data Acquisition

Workflow for EI-MS Analysis



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Caption: General steps for obtaining an electron ionization mass spectrum.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of **3-(2-Bromophenoxy)pyridine**. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established spectroscopic principles and analysis of analogous structures, offer a robust

framework for the identification and characterization of this compound. The included experimental protocols are intended to guide researchers in obtaining high-quality empirical data, which can then be compared against the predictions laid out in this document for comprehensive structural verification.

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